水素化リチウムアルミニウム ビス(テトラヒドロ

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lithium Aluminum Hydride Bis(Tetrahydro) is a chemical compound that is widely used in scientific research. It is a reducing agent that is used in the synthesis of various organic compounds.

科学的研究の応用

フローケミストリーと化学選択的還元

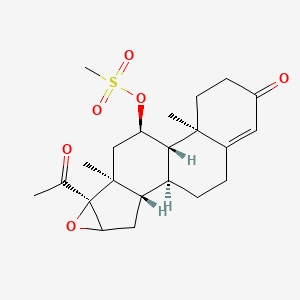

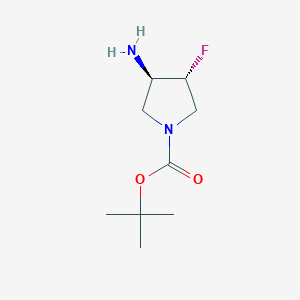

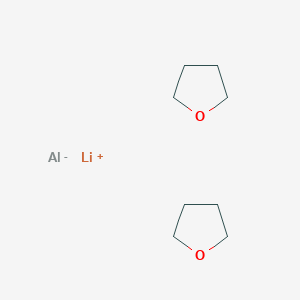

水素化リチウムアルミニウムは、化学選択的還元のためのフローケミストリーで使用されます {svg_1}。フロー中で水素化リチウムアルミニウム還元を行うために、リアクターが特別に設計されました。 このリアクターは、強い水素ガスの発生に対応し、出発物質と還元剤の組み合わせを厳密に制御できます {svg_2}.

還元化学

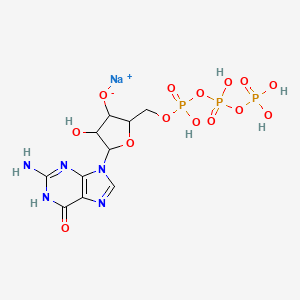

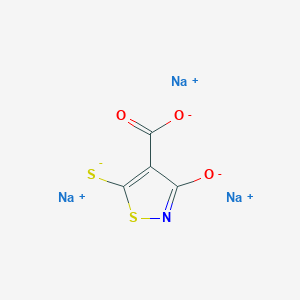

還元化学は、水素化リチウムアルミニウムが適用されるもう1つの分野です。 NaBH4やLiAlH4(LAH)などのヒドリド供与試薬は、極めて反応性が高く、極低温で数秒でカルボニルを還元できることが知られています {svg_3}.

オキシムの環拡大反応

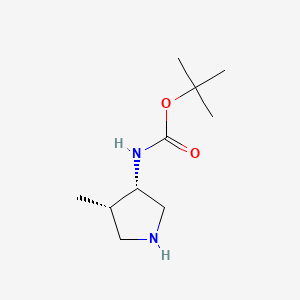

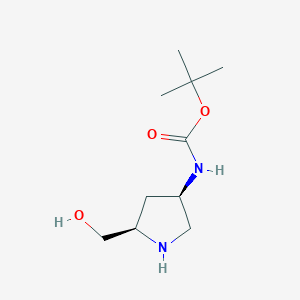

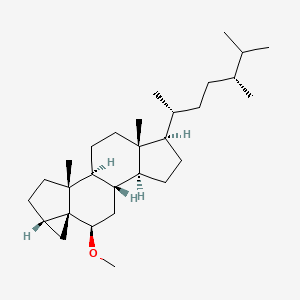

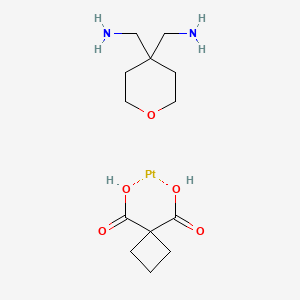

水素化リチウムアルミニウムは、複素環式ケトオキシムおよび炭素環式ケトオキシムの環拡大反応に使用されます {svg_4}。 還元剤の中で、シクロペンチルメチルエーテル(CPME)中のAlHCl2(LiAlH4:AlCl3 = 1:3)が、この反応に適した試薬であることが判明しており、環状2級アミンが良好な収率で得られました {svg_5}.

リチウムイオン電池用のアノード材料

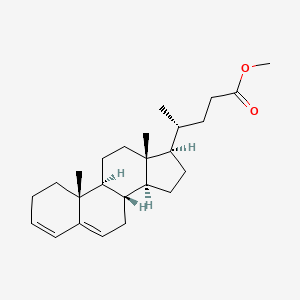

水素化リチウムアルミニウムを含む金属水素化物は、有望な高容量アノード材料として、リチウムイオン電池に用いられています {svg_6}。 リッチな複合金属水素化物(LiAlH)の電気化学的特性とリチウム貯蔵メカニズムが研究されています {svg_7}.

作用機序

Target of Action

Lithium Aluminum Hydride (LAH), also known as Lithium Alanate, is a powerful reducing agent used in organic synthesis . Its primary targets are polar bonds such as C=O, specifically in esters, carboxylic acids, and amides .

Mode of Action

LAH interacts with its targets by donating hydride ions (H-) to the polar bonds, thereby reducing them . This reduction process involves the nucleophilic attack of the hydride anion on the carbonyl carbon, leading to the formation of an alkoxide anion . This alkoxide anion is then protonated to yield the corresponding alcohol .

Biochemical Pathways

The reduction of esters, carboxylic acids, and amides by LAH leads to the formation of primary alcohols . Similarly, the reduction of ketones results in secondary alcohols . These transformations significantly affect the biochemical pathways of these compounds, altering their reactivity and functionality.

Pharmacokinetics

LAH is highly reactive and can react violently with water, releasing hydrogen gas . It is soluble in non-protic solvents like diethyl ether and tetrahydrofuran .

Result of Action

The result of LAH’s action is the reduction of polar bonds, leading to the formation of alcohols from esters, carboxylic acids, and amides . This transformation can significantly alter the properties of the original compounds, enabling the synthesis of a wide range of organic compounds.

Action Environment

The action of LAH is highly dependent on the environment. It is dangerously reactive towards water and protic solvents, releasing gaseous hydrogen . Therefore, reactions involving LAH are usually carried out under anhydrous and inert conditions to avoid unwanted side reactions . The temperature also plays a crucial role in the reactivity of LAH, with higher temperatures increasing its reactivity .

Safety and Hazards

LiAlH4 is highly reactive and can react violently with water, releasing gaseous hydrogen . It is also highly reactive towards H2O in an exothermic process that leads to the potentially dangerous liberation of H2 gas . Safety precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and handling under inert gas .

将来の方向性

A reactor has been designed specifically to conduct lithium aluminum hydride reductions in flow . This reactor readily accommodates strong hydrogen gas evolution and allows strict control over the combination of starting material and reductant, the reaction itself, and quenching, all of which are conducted within the confines of the reactor leading to a safe process . This development is part of the movement of fine-chemical manufacturing to a flowed format, which has gained considerable momentum over the last decade .

生化学分析

Biochemical Properties

Lithium aluminum hydride bis(tetrahydro) plays a crucial role in biochemical reactions by acting as a reducing agent. It interacts with various enzymes, proteins, and other biomolecules, facilitating the reduction of functional groups such as esters, carboxylic acids, and amides. The compound donates hydride ions, which are essential for the reduction process. For example, lithium aluminum hydride bis(tetrahydro) reduces carboxylic acids to primary alcohols, a reaction that involves the intermediate formation of aldehydes .

Cellular Effects

Lithium aluminum hydride bis(tetrahydro) influences various cellular processes by altering cell function, signaling pathways, gene expression, and cellular metabolism. It can affect cell signaling pathways by modifying the redox state of cells, leading to changes in gene expression. The compound’s reducing properties can impact cellular metabolism by altering the levels of metabolites and influencing metabolic flux .

Molecular Mechanism

The molecular mechanism of lithium aluminum hydride bis(tetrahydro) involves the coordination of hydride ions with aluminum ions. This interaction forms a tetrahedral structure around the aluminum center, which facilitates the transfer of hydride ions to target molecules. The compound’s strong reducing properties are due to the polar nature of the aluminum-hydrogen bond, making it a potent reducing agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lithium aluminum hydride bis(tetrahydro) can change over time due to its high reactivity and potential for degradation. The compound is known to react violently with water, releasing hydrogen gas. This reaction can lead to the degradation of the compound, affecting its stability and long-term efficacy in biochemical applications .

Dosage Effects in Animal Models

The effects of lithium aluminum hydride bis(tetrahydro) vary with different dosages in animal models. At low doses, the compound can effectively reduce target molecules without causing significant adverse effects. At high doses, it can lead to toxic effects, including oxidative stress and cellular damage. The threshold for these effects depends on the specific application and the sensitivity of the animal model .

Metabolic Pathways

Lithium aluminum hydride bis(tetrahydro) is involved in various metabolic pathways, primarily through its role as a reducing agent. It interacts with enzymes and cofactors that facilitate the reduction of functional groups in organic molecules. This interaction can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, lithium aluminum hydride bis(tetrahydro) is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its efficacy in biochemical applications. The compound’s reactivity and potential for hydrogen gas release also play a role in its transport and distribution .

Subcellular Localization

The subcellular localization of lithium aluminum hydride bis(tetrahydro) is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. These factors can affect the compound’s activity and function within cells .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Lithium Aluminum Hydride Bis(Tetrahydro) can be achieved through the reaction of Lithium Aluminum Hydride with Tetrahydrofuran.", "Starting Materials": [ "Lithium Aluminum Hydride", "Tetrahydrofuran" ], "Reaction": [ "Add Lithium Aluminum Hydride to a flask containing Tetrahydrofuran", "Stir the mixture at room temperature for several hours", "Filter the mixture to remove any impurities", "Evaporate the solvent to obtain Lithium Aluminum Hydride Bis(Tetrahydro)" ] } | |

| 123439-81-6 | |

分子式 |

C8H20AlLiO2 |

分子量 |

182.2 g/mol |

IUPAC名 |

lithium;alumanuide;oxolane |

InChI |

InChI=1S/2C4H8O.Al.Li.4H/c2*1-2-4-5-3-1;;;;;;/h2*1-4H2;;;;;;/q;;-1;+1;;;; |

InChIキー |

VVFCZWUYZWVYGI-UHFFFAOYSA-N |

SMILES |

[Li+].C1CCOC1.C1CCOC1.[Al-] |

正規SMILES |

[Li+].C1CCOC1.C1CCOC1.[AlH4-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (1S,9aR,11aS)-5a-methoxy-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,5,6,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxylate](/img/structure/B1141767.png)